molecular formula C16H23ClN6O B14929586 (4-chloro-1-methyl-1H-pyrazol-3-yl){4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

(4-chloro-1-methyl-1H-pyrazol-3-yl){4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B14929586
M. Wt: 350.8 g/mol
InChI Key: RBTDOAHDGGBTAV-UHFFFAOYSA-N
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Description

(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that features a pyrazole ring substituted with chlorine and methyl groups, as well as a piperazine ring substituted with an ethyl and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the chlorine and methyl groups through halogenation and alkylation reactions, respectively. The piperazine ring is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 4-Pyrazoleboronic acid pinacol ester

Uniqueness

Compared to similar compounds, (4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE stands out due to its dual pyrazole and piperazine rings, which confer unique chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H23ClN6O

Molecular Weight

350.8 g/mol

IUPAC Name

(4-chloro-1-methylpyrazol-3-yl)-[4-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C16H23ClN6O/c1-4-23-10-13(12(2)18-23)9-21-5-7-22(8-6-21)16(24)15-14(17)11-20(3)19-15/h10-11H,4-9H2,1-3H3

InChI Key

RBTDOAHDGGBTAV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN2CCN(CC2)C(=O)C3=NN(C=C3Cl)C

Origin of Product

United States

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